molecular formula C14H15NO2 B040498 2-(2-Phenoxyethoxy)aniline CAS No. 114012-05-4

2-(2-Phenoxyethoxy)aniline

Cat. No.: B040498
CAS No.: 114012-05-4
M. Wt: 229.27 g/mol
InChI Key: OWCFHGUDMYDGPA-UHFFFAOYSA-N
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Description

2-(2-Phenoxyethoxy)aniline is an organic compound with the molecular formula C14H15NO2. It is a derivative of aniline, where the aniline moiety is substituted with a phenoxyethoxy group.

Biochemical Analysis

Biochemical Properties

Aniline, a structurally similar compound, is known to interact with various enzymes and proteins

Molecular Mechanism

It is possible that it may interact with biomolecules and influence gene expression, similar to other aniline derivatives

Dosage Effects in Animal Models

The effects of different dosages of 2-(2-Phenoxyethoxy)aniline in animal models have not been studied . Therefore, it is not possible to comment on any threshold effects, toxic effects, or adverse effects at high doses.

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Aniline, a related compound, is known to be metabolized through various pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Phenoxyethoxy)aniline can be synthesized through a multi-step process. One common method involves the reaction of 2-chloroethanol with phenol to form 2-phenoxyethanol. This intermediate is then reacted with aniline under basic conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Phenoxyethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-(2-Phenoxyethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Phenoxyethoxy)aniline involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 2-(2-Phenoxyethoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other isomers may not be as effective .

Properties

IUPAC Name

2-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c15-13-8-4-5-9-14(13)17-11-10-16-12-6-2-1-3-7-12/h1-9H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCFHGUDMYDGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40580053
Record name 2-(2-Phenoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114012-05-4
Record name 2-(2-Phenoxyethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40580053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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